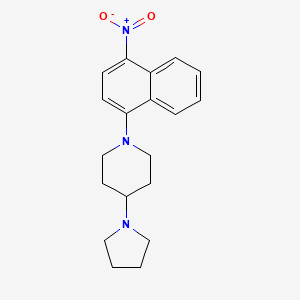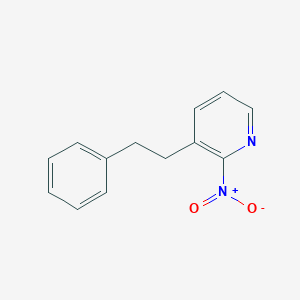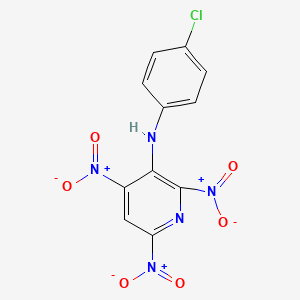![molecular formula C37H67NO6 B14183148 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide CAS No. 863478-65-3](/img/structure/B14183148.png)
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is a complex organic compound with a molecular formula of C37H66O7 This compound features a benzamide core substituted with dodecyloxy groups and a triethylene glycol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-bis(dodecyloxy)benzoic acid.
Attachment of the Triethylene Glycol Chain: The next step involves the esterification of 3,5-bis(dodecyloxy)benzoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is primarily based on its amphiphilic structure. The dodecyloxy groups provide hydrophobic properties, while the triethylene glycol chain imparts hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it useful in various applications such as emulsification and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the triethylene glycol chain.
2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Contains the triethylene glycol chain but lacks the benzamide core.
3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Similar benzamide core but different substituents.
Uniqueness
3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is unique due to its combination of hydrophobic dodecyloxy groups and hydrophilic triethylene glycol chain. This unique structure imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
863478-65-3 |
|---|---|
Molekularformel |
C37H67NO6 |
Molekulargewicht |
621.9 g/mol |
IUPAC-Name |
3,5-didodecoxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C37H67NO6/c1-3-5-7-9-11-13-15-17-19-21-25-43-35-31-34(37(40)38-23-27-41-29-30-42-28-24-39)32-36(33-35)44-26-22-20-18-16-14-12-10-8-6-4-2/h31-33,39H,3-30H2,1-2H3,(H,38,40) |
InChI-Schlüssel |
DUWPMPVBDIBOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NCCOCCOCCO)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)

![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)


![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)


![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)



